molecular formula C9H7NO3 B175193 2-(Benzo[d]oxazol-5-yl)acetic acid CAS No. 153810-37-8

2-(Benzo[d]oxazol-5-yl)acetic acid

Cat. No. B175193
CAS RN: 153810-37-8
M. Wt: 177.16 g/mol
InChI Key: MQSRDBFTKHVMKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-BAA involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .


Molecular Structure Analysis

The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . Oxazole nucleus is heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .


Physical And Chemical Properties Analysis

2-BAA is a white crystalline solid with a molecular weight of 180.2 g/mol and a melting point of 174-176 °C. The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Scientific Research Applications

Inhibition of Aldose Reductase

A number of compounds, including oxazol-4-yl-acetic acids, have been tested for their ability to inhibit aldose reductase (ALR2), a significant enzyme in the development of diabetic complications. The lead compound, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, demonstrated excellent in vivo activity in preventing cataract development in galactosemic rats when administered as an eye-drop solution (La Motta et al., 2008).

Antimicrobial Activity

2-(Benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives have been synthesized and shown to exhibit significant antimicrobial activities against various microorganisms, including Micrococcus luteus and Bacillus cereus (Turan-Zitouni et al., 2007).

Heparanase Inhibition

A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors, with several compounds possessing an IC50 of approximately 200 nM against heparanase. These compounds also exhibit anti-angiogenic properties and are potentially useful in in vivo models (Courtney et al., 2005).

Catalytic Activities in Organic Synthesis

N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes containing benzo[d]oxazol-2-yl units have shown effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides. This research expands the applications of benzo[d]oxazol-2-yl derivatives in the field of catalysis (Chen & Yang, 2018).

Fluorescent Chemical Sensing

The compound 2-(5-((3-(1H-Benzo [d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been shown to have selective fluorescence quenching effects on Co2+ ions, indicating its potential as a fluorescent chemical sensor for Co2+ (Li Rui-j, 2013).

Anti-Inflammatory Properties

A novel mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid has been synthesized and evaluated for its effectiveness in treating ulcerative colitis. The results suggest this compound may represent a new lead for treatment (Jilani et al., 2013).

Mechanism of Action

Target of Action

Benzoxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes.

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that result in these effects.

Action Environment

The action, efficacy, and stability of 2-(Benzo[d]oxazol-5-yl)acetic acid may be influenced by various environmental factors. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature, as well as the presence of other substances that may interact with the compound .

Future Directions

The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(1,3-benzoxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSRDBFTKHVMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363024
Record name 2-(Benzo[d]oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153810-37-8
Record name 2-(Benzo[d]oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of (3-amino-4-hydroxy-phenyl)-acetic acid (250 mg, 1.5 mmol) and triethyl orthoformate (30 mg, 2.0 mmol) in toluene was refluxed for 3 h, cooled to room temperature and concentrated. The resulting solid was collected, washed with 1:3 ethyl acetate:hexane and dried to give the title compound (220 mg, 83%). 1H NMR (400 MHz, DMSO) δ 12.4 (b s, 1H), 8.70 (s, 1H), 7.68 (d, J=6.7 Hz, 1H), 7.66 (s, 1H), 7.31 (d, J=6.8 Hz, 1H), 3.33 (s, 2H). Mass spectrum (LCMS, ESI pos.): Calcd for C9H7NO3: 177.2. Found: 178.2 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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